molecular formula C8H13F6NO B14247464 2-[(tert-Butylamino)methyl]-1,1,1,3,3,3-hexafluoropropan-2-ol CAS No. 507469-52-5

2-[(tert-Butylamino)methyl]-1,1,1,3,3,3-hexafluoropropan-2-ol

Cat. No.: B14247464
CAS No.: 507469-52-5
M. Wt: 253.19 g/mol
InChI Key: ZQCLZGSTPWUYNN-UHFFFAOYSA-N
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Description

2-[(tert-Butylamino)methyl]-1,1,1,3,3,3-hexafluoropropan-2-ol is a chemical compound with the molecular formula C8H13F6NO It is known for its unique structure, which includes a tert-butylamino group and six fluorine atoms attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(tert-Butylamino)methyl]-1,1,1,3,3,3-hexafluoropropan-2-ol typically involves the reaction of tert-butylamine with hexafluoroacetone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Hexafluoroacetone+tert-ButylamineThis compound\text{Hexafluoroacetone} + \text{tert-Butylamine} \rightarrow \text{this compound} Hexafluoroacetone+tert-Butylamine→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced equipment and techniques ensures efficient production while maintaining safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions

2-[(tert-Butylamino)methyl]-1,1,1,3,3,3-hexafluoropropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hexafluoroacetone derivatives, while reduction can produce various alcohols or amines.

Scientific Research Applications

2-[(tert-Butylamino)methyl]-1,1,1,3,3,3-hexafluoropropan-2-ol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(tert-Butylamino)methyl]-1,1,1,3,3,3-hexafluoropropan-2-ol involves its interaction with specific molecular targets. The compound may act on beta-adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic AMP levels. This, in turn, activates protein kinase A, resulting in various downstream effects, including relaxation of smooth muscle cells .

Comparison with Similar Compounds

Similar Compounds

    2-(tert-Butylamino)ethyl methacrylate: Shares the tert-butylamino group but differs in the rest of the structure.

    2-(tert-Butylamino)-1-(2-chlorophenyl)ethanol: Similar in having a tert-butylamino group but with a different aromatic component.

Uniqueness

2-[(tert-Butylamino)methyl]-1,1,1,3,3,3-hexafluoropropan-2-ol is unique due to its high fluorine content, which imparts distinctive chemical and physical properties. The presence of six fluorine atoms makes it highly resistant to metabolic degradation and provides unique reactivity compared to other similar compounds .

Properties

CAS No.

507469-52-5

Molecular Formula

C8H13F6NO

Molecular Weight

253.19 g/mol

IUPAC Name

2-[(tert-butylamino)methyl]-1,1,1,3,3,3-hexafluoropropan-2-ol

InChI

InChI=1S/C8H13F6NO/c1-5(2,3)15-4-6(16,7(9,10)11)8(12,13)14/h15-16H,4H2,1-3H3

InChI Key

ZQCLZGSTPWUYNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

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